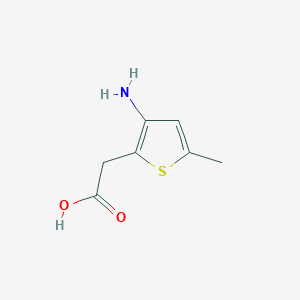![molecular formula C16H29N3O3 B13199157 Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13199157.png)
Tert-butyl 3-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H28N4O3 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate typically involves the following steps:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to form tert-butyl 4-aminopiperidine-1-carboxylate.
Formation of Amide Bond: The protected piperidine is then reacted with 4-aminopiperidine-1-carboxylic acid under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches.
Continuous Flow Chemistry: This method allows for continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness
tert-Butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate is unique due to its dual piperidine rings and the presence of both amine and carboxylate functional groups. This structure provides versatility in chemical reactions and potential biological activity, making it valuable in various research fields .
Properties
Molecular Formula |
C16H29N3O3 |
|---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl 3-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-8-4-5-12(11-19)14(20)18-9-6-13(17)7-10-18/h12-13H,4-11,17H2,1-3H3 |
InChI Key |
IDLASJBXNWOBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)




![1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13199107.png)




![2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13199147.png)
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B13199149.png)
